2-(4-Fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
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Overview
Description
2-(4-Fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl group and a furyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluorobenzaldehyde and 2-furylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with a suitable pyrimidine derivative to yield the target compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-(4-Fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-Chlorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
- 2-(4-Methylphenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Comparison: Compared to similar compounds, 2-(4-fluorophenyl)-5-(2-furyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid exhibits unique properties due to the presence of the fluorophenyl and furyl groups. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H10FN3O3 |
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Molecular Weight |
323.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C17H10FN3O3/c18-11-5-3-10(4-6-11)12-9-16-19-13(15-2-1-7-24-15)8-14(17(22)23)21(16)20-12/h1-9H,(H,22,23) |
InChI Key |
USOYDNYBJVVDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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